(E)-N,N-diethyl-N'-(phenylcarbamothioyl)acetimidamide
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Overview
Description
(E)-N,N-diethyl-N’-(phenylcarbamothioyl)acetimidamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylcarbamothioyl group attached to an acetimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-N’-(phenylcarbamothioyl)acetimidamide typically involves the reaction of N,N-diethylthiourea with an appropriate acetimidamide derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N,N-diethyl-N’-(phenylcarbamothioyl)acetimidamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-N’-(phenylcarbamothioyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl derivatives. These products can have different properties and applications, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N,N-diethyl-N’-(phenylcarbamothioyl)acetimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-N’-(phenylcarbamothioyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis (programmed cell death) in these cells.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simple thiourea derivative with similar structural features.
N,N-Diethylthiourea: Another thiourea derivative with diethyl groups.
Phenylthiourea: A thiourea derivative with a phenyl group.
Uniqueness
(E)-N,N-diethyl-N’-(phenylcarbamothioyl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1E)-1-[1-(diethylamino)ethylidene]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-4-16(5-2)11(3)14-13(17)15-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,15,17)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBQSWLPWJFGNP-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC(=S)NC1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C(=S)NC1=CC=CC=C1)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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